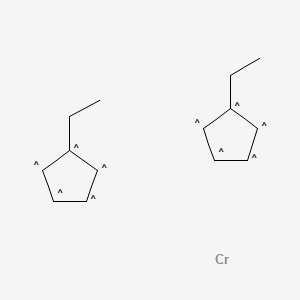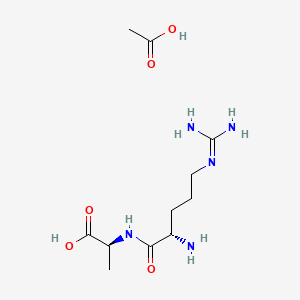
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-AP-2,4-DHP) is a synthetic compound that has been used in a variety of scientific applications. It has been used in the synthesis of a range of organic compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-AP-2,4-DHP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression. In addition, it has been used in the study of the structure-activity relationship of drugs and the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-AP-2,4-DHP is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been suggested that 5-AP-2,4-DHP may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-2,4-DHP have been studied in a variety of organisms, including bacteria, plants, and mammals. In bacteria, the compound has been found to inhibit the growth of certain species, such as E. coli and Salmonella. In plants, it has been found to inhibit the growth of certain species, such as wheat and rice. In mammals, it has been found to inhibit the activity of enzymes, such as COX-2 and 5-LOX, and to regulate gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-AP-2,4-DHP in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it has a wide range of applications. In addition, it is relatively easy to synthesize, and it is stable in aqueous solutions. However, there are some limitations to its use. It is not very soluble in organic solvents, and it can be toxic to some organisms.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-AP-2,4-DHP in scientific research. One potential direction is the development of new drugs or drug delivery systems based on the compound. In addition, the compound could be used to study the structure-activity relationship of existing drugs, or to develop new methods for the synthesis of organic compounds. Finally, it could be used to study the biochemical and physiological effects of the compound in other organisms, such as plants and invertebrates.
Synthesemethoden
5-AP-2,4-DHP can be synthesized by a number of different methods. The most common method is a two-step reaction, which involves the reaction of 3-aminophenol with 2,4-dihydroxy-pyrimidine in the presence of an acid catalyst. This reaction results in the formation of 5-AP-2,4-DHP as the main product. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Biginelli reaction.
Eigenschaften
IUPAC Name |
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,11H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIBKXYGYNGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)









